molecular formula C8H15NO B1605562 2-[(Dimethylamino)methyl]cyclopentanone CAS No. 6947-99-5

2-[(Dimethylamino)methyl]cyclopentanone

Cat. No.: B1605562
CAS No.: 6947-99-5
M. Wt: 141.21 g/mol
InChI Key: QCHXYCFAPIOFIY-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]cyclopentanone (CAS 6947-99-5) is a versatile organic compound categorized as an aminomethylated ketone, more commonly known as a Mannich base . With a molecular formula of C 8 H 15 NO and a molecular weight of 141.21 g/mol, it serves as a valuable and multifunctional building block in organic synthesis and pharmaceutical research . The structure, featuring a cyclopentanone ring with a dimethylaminomethyl group at the 2-position, makes it a key precursor for various chemical transformations. This compound is primarily used as a synthetic intermediate. Its primary research value lies in its role as a precursor in the synthesis of polymethine and ketocyanine dyes, which have applications in laser technology, nonlinear optics, and as fluorescent labels in molecular biology . Furthermore, Mannich bases derived from cyclopentanone, such as this compound, are investigated for their potential in medicinal chemistry. Research indicates that structurally related 2-substituted-2-dimethylaminomethyl-5-arylidene cyclopentanones have demonstrated significant anti-inflammatory and analgesic activities in pharmacological studies, highlighting the importance of this chemical scaffold in developing new therapeutic agents . The compound can be synthesized via a Mannich-type reaction, condensing cyclopentanone with formaldehyde and dimethylamine . Please note: This product is intended for research and development purposes in a laboratory setting only. It is strictly classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(dimethylamino)methyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9(2)6-7-4-3-5-8(7)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHXYCFAPIOFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6947-99-5
Record name NSC55887
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for 2 Dimethylamino Methyl Cyclopentanone

Direct Functionalization Strategies of Cyclopentanone (B42830) Precursors

The most straightforward approaches to the synthesis of 2-[(Dimethylamino)methyl]cyclopentanone involve the direct introduction of the (dimethylamino)methyl group onto a cyclopentanone scaffold. These methods are often favored for their atom economy and procedural simplicity.

Mannich-Type Reactions and Variants

The Mannich reaction is a classic and versatile method for the aminomethylation of a carbon atom adjacent to a carbonyl group. sciencemadness.orgnih.gov In the context of synthesizing this compound, this typically involves the reaction of cyclopentanone with formaldehyde (B43269) and dimethylamine (B145610), usually in the form of its hydrochloride salt. researchgate.netgoogle.com The reaction proceeds through the in situ formation of the Eschenmoser salt (dimethylaminomethylium salt), which then acts as the electrophile for the enol or enolate of cyclopentanone. tcichemicals.com

A variation of this reaction involves the condensation of cyclopentanone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). commonorganicchemistry.comtcichemicals.comdntb.gov.uaorgsyn.org This can lead to the formation of 2-((dimethylamino)methylene)cyclopentanone, which can be subsequently reduced to the desired product. commonorganicchemistry.comtcichemicals.comdntb.gov.uaorgsyn.org

Table 1: Mannich-Type Reactions and Variants for Aminomethylation

Reactants Reagents/Catalyst Solvent Temperature (°C) Product Yield (%)
Cyclohexanone (B45756), Paraformaldehyde, Dimethylammonium chloride Conc. HCl Ethanol Reflux 2-[(Dimethylamino)methyl]cyclohexanone hydrochloride 76
Cyclopentanone, N,N-Dimethylformamide dimethyl acetal DBU None 190 2-((Dimethylamino)methylene)cyclopentanone Not reported

α-Alkylation of Cyclopentanone Enolates with Aminomethyl Electrophiles

This strategy involves the deprotonation of cyclopentanone to form its enolate, which then acts as a nucleophile to attack an aminomethyl electrophile. nih.gov A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used to ensure complete and irreversible formation of the enolate. nih.gov

A highly effective aminomethyl electrophile for this purpose is Eschenmoser's salt (dimethylaminomethylium iodide). msu.edu The reaction of a pre-formed lithium enolate of cyclopentanone with Eschenmoser's salt provides a direct route to this compound. msu.edu

Table 2: α-Alkylation of Cyclopentanone Enolates

Substrate Base Electrophile Solvent Temperature (°C) Product
Cyclopentanone LDA Eschenmoser's salt THF Not specified This compound

Catalytic Aminomethylation Approaches

Direct catalytic C-H aminomethylation of ketones is an emerging field that offers a more atom-economical and environmentally benign alternative to traditional methods. nih.govnih.gov These reactions aim to directly couple the α-carbon of the ketone with an amine and a C1 source, often under the influence of a transition metal or organocatalyst.

While specific examples for the direct catalytic aminomethylation of cyclopentanone to yield this compound are not widely reported, the general principle has been demonstrated for aldehydes. nih.gov This suggests the potential for developing a similar catalytic system for cyclopentanone.

Asymmetric Catalysis in Aminomethylation

Asymmetric catalysis stands out as a highly effective and atom-economical strategy for the enantioselective aminomethylation of cyclopentanone. This approach relies on a small quantity of a chiral catalyst to steer the reaction towards the preferential formation of one enantiomer.

A key example of this is the asymmetric Mannich reaction. The direct, one-pot, three-component Mannich reaction of a ketone, such as cyclopentanone, with formaldehyde and an amine can be efficiently catalyzed by chiral organocatalysts like (S)-proline. researchgate.net This method has been shown to produce the corresponding Mannich bases in high yields and with exceptional enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net The reaction proceeds through a catalytic cycle where the proline catalyst forms a chiral enamine with the ketone, which then reacts stereoselectively with the in situ-formed iminium ion.

Another powerful approach involves the use of chiral metal complexes as catalysts. For instance, copper(I) complexes with chiral ligands have been successfully used in the enantioselective aminomethylation of ketones. mdpi.com These catalytic systems can achieve high levels of enantioselectivity in various transformations, including the synthesis of α-tertiary amine stereogenic centers.

Table 1: Asymmetric Catalysis in Aminomethylation of Cyclopentanone

Catalyst System Substrate Reagents Enantiomeric Excess (ee)
(S)-Proline Cyclopentanone Aqueous Formaldehyde, Aromatic Amines Up to >99%
Chiral Copper(II) Complex N-diphenylphosphinoyl ketimines 2-(trimethylsiloxy)furan Not specified for cyclopentanone

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries provides a robust and reliable method for the synthesis of enantiomerically pure this compound derivatives. wikipedia.org This strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

In the context of aminomethylation, a chiral auxiliary can be attached to the cyclopentanone molecule to form a chiral enamine or imine. The steric bulk of the auxiliary then blocks one face of the molecule, forcing the incoming aminomethylating agent to attack from the less hindered side. This results in a highly diastereoselective reaction. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Table 2: Chiral Auxiliary-Mediated Aminomethylation

Chiral Auxiliary Substrate Key Reaction Diastereoselectivity
Oxazolidinones Acyl Oxazolidinone Aldol (B89426) Reaction High
Camphorsultam N-acryloyl Camphorsultam Michael Addition High

Comparative Analysis of Synthetic Efficiency and Selectivity

Both asymmetric catalysis and chiral auxiliary-mediated strategies offer viable pathways to chiral this compound derivatives, each with distinct advantages and disadvantages concerning efficiency and selectivity.

Selectivity: Both methods are capable of achieving very high levels of stereoselectivity, often with enantiomeric or diastereomeric excesses exceeding 95%. Asymmetric catalysis, particularly with well-developed catalysts, can provide excellent enantioselectivity in a single step. Chiral auxiliary methods are known for their high diastereoselectivity, which is then translated into high enantiomeric purity upon removal of the auxiliary.

The choice between these two methodologies often depends on the specific synthetic target, the desired scale of the reaction, and economic factors. For large-scale industrial processes, the efficiency of asymmetric catalysis is often favored. For smaller-scale laboratory syntheses, the reliability and predictability of chiral auxiliaries can be more advantageous.

Chemical Reactivity and Transformation of 2 Dimethylamino Methyl Cyclopentanone

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group, characterized by a nitrogen atom bonded to three carbon atoms, possesses a lone pair of electrons, making it both basic and nucleophilic. This electronic configuration dictates its reactivity towards a variety of reagents.

Quaternization and Amine Oxide Formation

The nucleophilic nitrogen atom readily reacts with electrophiles, leading to the formation of quaternary ammonium (B1175870) salts and amine oxides.

Quaternization is the process where a tertiary amine reacts with an alkylating agent to form a quaternary ammonium salt. This reaction converts the neutral amine into a positively charged species. A common alkylating agent for this purpose is methyl iodide. youtube.com The process, often termed exhaustive methylation when taken to completion with excess reagent, is a foundational step for other transformations like the Hofmann elimination. youtube.comlibretexts.org Another effective agent for this purpose is dimethyl sulfate (B86663), which can react with tertiary amines, often in a solvent-free, exothermic process, to yield quaternary ammonium methyl sulfates. google.com

Amine oxide formation occurs when the tertiary amine is treated with an oxidizing agent. wikipedia.org Hydrogen peroxide is a frequently used reagent for this transformation, although peracids such as m-chloroperoxybenzoic acid (mCPBA) are also effective. wikipedia.org The reaction involves the oxidation of the nitrogen atom, forming a coordinate covalent bond with an oxygen atom. wikipedia.org The resulting N-oxides are highly polar compounds with unique physical and chemical properties. researchgate.net The process is typically conducted at controlled temperatures, sometimes with catalysts or additives like carbon dioxide, to ensure high yields and minimize side reactions. google.comorgsyn.org

Reaction TypeTypical Reagent(s)Product
Quaternization Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄)2-(Cyclopentanoylmethyl)-N,N,N-trimethylammonium salt
Amine Oxide Formation Hydrogen peroxide (H₂O₂), mCPBA2-[(Dimethyl-oxido-amino)methyl]cyclopentanone

Hofmann Elimination and Related β-Elimination Processes

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. wikipedia.org For 2-[(Dimethylamino)methyl]cyclopentanone, this process would first require its conversion into a quaternary ammonium salt, typically through exhaustive methylation with methyl iodide. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds in two key steps:

Exhaustive Methylation: The starting amine is treated with an excess of methyl iodide to form the corresponding quaternary ammonium iodide salt. youtube.commasterorganicchemistry.com This transforms the amino group into a good leaving group. youtube.com

Elimination: The quaternary ammonium salt is then treated with a strong base, classically silver oxide (Ag₂O) in water, and heated. libretexts.orgwikipedia.org The hydroxide (B78521) ion acts as the base, abstracting a proton from the carbon beta to the nitrogen atom, leading to an E2 elimination. libretexts.orgmasterorganicchemistry.com

A defining feature of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts that the major product will be the least substituted (less thermodynamically stable) alkene. libretexts.orgwikipedia.org This preference is attributed to the steric bulk of the trialkylamine leaving group, which directs the base to abstract the most accessible, least sterically hindered beta-hydrogen. wikipedia.orgmasterorganicchemistry.com In the case of the quaternary salt of this compound, the elimination would result in the formation of methylenecyclopentane (B75326) and trimethylamine.

A β-elimination reaction, in a general sense, involves the removal of two substituents from adjacent atoms to form a new pi bond. nih.govucla.edu The Hofmann elimination is a specific type of β-elimination where the leaving group is a neutral amine. nih.gov

StepReagentsIntermediate/ProductOutcome
1. Exhaustive Methylation Excess Methyl Iodide (CH₃I)2-(Cyclopentanoylmethyl)-N,N,N-trimethylammonium iodideConversion of amine to a good leaving group
2. Elimination Silver(I) oxide (Ag₂O), Water (H₂O), HeatMethylenecyclopentane + TrimethylamineFormation of the least substituted alkene

Reactions with Electrophilic Reagents

The lone pair on the nitrogen atom of the dimethylamino group makes it a nucleophilic center, capable of reacting with a wide range of electrophiles. The most fundamental reaction is with a proton source, such as a mineral acid, to form an ammonium salt. For instance, it reacts with hydrochloric acid to form this compound hydrochloride. sigmaaldrich.com As discussed previously, its reaction with alkylating agents like methyl iodide is a key example of its nucleophilicity, leading to quaternization. youtube.com

Reactivity of the Carbonyl Group and α-Carbon

The cyclopentanone (B42830) ring contains a carbonyl group (C=O), which is a site of significant electrophilicity at the carbonyl carbon. Additionally, the adjacent α- and α'-carbons possess acidic protons that can be removed to form enolates, which are potent nucleophiles.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a new carbon-carbon bond and conversion of the carbonyl group into an alcohol. A prominent example of this reactivity is the Grignard reaction. In a process analogous to the synthesis of the pharmaceutical Tramadol from a cyclohexanone (B45756) derivative, this compound can react with a Grignard reagent, such as phenylmagnesium bromide. google.com The Grignard reagent adds to the carbonyl carbon, and subsequent aqueous workup yields a tertiary alcohol. google.com Other strong nucleophiles, such as organolithium compounds, would react in a similar fashion.

Furthermore, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) via nucleophilic addition of a hydride ion.

Enolization and Reactions at the α'-Position

The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate ion. For this compound, there are two alpha positions: the C2 carbon, which is already substituted, and the C5 (or α') carbon. Enolization can occur by removing a proton from the α'-position.

This enolate is a powerful nucleophile and can react with various electrophiles. For example, reaction with an alkyl halide would result in alkylation at the C5 position. A related reaction is the condensation with an activated form of N,N-dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (B89532). mdpi.comresearchgate.net This type of condensation can occur at the α'-position, leading to the formation of a new carbon-carbon double bond and the introduction of a (dimethylamino)methylene group. mdpi.comresearchgate.net Studies on the reaction of cyclopentanone with this reagent show the formation of both mono- and bis-condensation products, highlighting the reactivity of the alpha positions. mdpi.comresearchgate.net Prolonged heating can favor the formation of the bis-condensation product, 2,5-bis((dimethylamino)methylene)cyclopentanone.

Transformations of the Cyclopentanone Ring System

The carbocyclic framework of this compound is amenable to various structural modifications, including alterations in ring size and redox state.

Ring Expansion and Contraction Strategies

Ring Expansion

A primary strategy for the one-carbon ring expansion of cyclic ketones bearing an α-aminomethyl group is the Tiffeneau-Demjanov rearrangement . oc-praktikum.deresearchgate.net This reaction sequence typically involves the nitrosation of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form an enlarged cycloketone. researchgate.net For this compound, this would first require reduction of the ketone to the corresponding alcohol, followed by reaction with nitrous acid. The likely product would be a substituted cyclohexanone. The reaction proceeds through a carbocation intermediate, and the migratory aptitude of the adjacent carbon atoms can influence the regioselectivity of the expansion.

Another notable method for ring expansion is the Dowd-Beckwith reaction , which involves a radical-mediated process. researchgate.netnih.gov This reaction typically starts from a cyclic β-keto ester, which is not the case for the title compound. However, a related process could potentially be envisioned by introducing a suitable haloalkyl chain at the α-position. The reaction proceeds via a bicyclic ketyl intermediate that rearranges to an expanded ring system. researchgate.net Theoretical studies on substituted cyclopentanones have shown that the stereochemistry of substituents can significantly influence the outcome of such radical-based ring expansions. wordpress.com

Ring Contraction

The Favorskii rearrangement is a well-established method for the ring contraction of cyclic α-halo ketones. researchgate.netgoogle.comnih.gov To apply this to this compound, the dimethylamino group would first need to be converted into a suitable leaving group, such as by quaternization followed by elimination to form an exocyclic methylene (B1212753), which could then be halogenated. Alternatively, direct α-halogenation of the cyclopentanone ring, if selective, could provide a substrate for this reaction. The rearrangement proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. researchgate.netnih.gov The use of different bases, such as alkoxides or amines, can lead to the corresponding esters or amides. researchgate.net

Oxidative and Reductive Modifications of the Ring

Oxidative Modifications

The cyclopentanone ring in this compound can undergo oxidative transformations. A common reaction for cyclic ketones is the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone (a cyclic ester). researchgate.netprepchem.com This reaction is typically carried out using peroxyacids, such as m-chloroperoxybenzoic acid (m-CPBA), or other peroxides. researchgate.netprepchem.com For an unsymmetrical ketone like this compound, the regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. Generally, the more substituted carbon atom migrates preferentially. prepchem.com In this case, migration of the C2 carbon bearing the dimethylaminomethyl group would lead to a seven-membered lactone.

Another potential oxidative transformation is oxidative dearomatization , although this is more relevant to the synthesis of cyclopentanone systems from phenolic precursors rather than a reaction of the cyclopentanone itself. prepchem.comnih.govgoogle.com

Reductive Modifications

The ketone functionality of this compound is readily reduced to a secondary alcohol, 2-[(Dimethylamino)methyl]cyclopentanol. This transformation can be achieved using a variety of reducing agents. The stereochemical outcome of this reduction is of significant interest and is discussed in the following section.

Stereochemical Control and Diastereoselectivity in Derived Reactions

The presence of a chiral center at the C2 position of the cyclopentanone ring introduces the element of stereocontrol in subsequent reactions. The dimethylaminomethyl substituent can direct the approach of reagents, leading to diastereoselective transformations.

In the reduction of the ketone , the formation of two diastereomeric alcohols (cis and trans) is possible. The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions. For example, catalytic hydrogenation or reduction with metal hydrides like sodium borohydride can lead to varying ratios of the diastereomers. The stereochemical outcome is often governed by Felkin-Anh or related models, where the bulky dimethylaminomethyl group will influence the trajectory of the incoming hydride. nih.gov Asymmetric reductions, using chiral catalysts such as those based on oxazaborolidines (CBS reduction), can be employed to achieve high enantioselectivity in the formation of one of the alcohol diastereomers. researchgate.net

Nucleophilic additions to the carbonyl group are also subject to stereocontrol. For instance, the addition of Grignard reagents or other organometallics would be expected to show diastereoselectivity, with the existing stereocenter directing the attack of the nucleophile to one face of the carbonyl.

Furthermore, reactions at the α-position, such as enolate formation and subsequent alkylation or condensation, can also be influenced by the stereochemistry at C2. For example, the formation of 2,5-bis((dimethylamino)methylene)cyclopentanone from cyclopentanone demonstrates the reactivity of the α-positions. wordpress.com In a substituted cyclopentanone like the title compound, the existing substituent would be expected to direct the approach of electrophiles in subsequent functionalization steps.

The table below summarizes some of the potential transformations and the expected products.

Reaction TypeReagent(s)Expected Product(s)Section Reference
Ring Expansion
Tiffeneau-Demjanov1. Reduction (e.g., NaBH₄) 2. Nitrous Acid (HNO₂)Substituted cyclohexanone3.3.1
Ring Contraction
Favorskii Rearrangement1. Conversion to α-halo ketone 2. Base (e.g., NaOH, NaOMe)Cyclobutanecarboxylic acid or ester3.3.1
Oxidative Modification
Baeyer-Villiger OxidationPeroxyacid (e.g., m-CPBA)Seven-membered lactone3.3.2
Reductive Modification
Ketone Reductione.g., NaBH₄, H₂/Catalyst2-[(Dimethylamino)methyl]cyclopentanol (cis and trans diastereomers)3.3.2, 3.4

Spectroscopic and Structural Elucidation of 2 Dimethylamino Methyl Cyclopentanone and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the solution-state structure and dynamics of organic molecules. For a molecule like 2-[(dimethylamino)methyl]cyclopentanone, which possesses multiple conformational and rotational degrees of freedom, a suite of advanced NMR experiments is required for a comprehensive analysis.

The cyclopentanone (B42830) ring is not planar but exists in a dynamic equilibrium between two main conformations: the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The introduction of a bulky 2-[(dimethylamino)methyl] substituent influences this equilibrium. The substituent can adopt either a pseudo-axial or a pseudo-equatorial position, leading to a complex mixture of conformers in solution. nih.gov

Multi-dimensional NMR Techniques (e.g., NOESY, ROESY) for Spatial Proximity

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful experiments for determining the spatial proximity of protons within a molecule, irrespective of through-bond connectivity. blogspot.com These techniques rely on the Nuclear Overhauser Effect (NOE), a phenomenon where the saturation of one nuclear spin affects the intensity of spins that are close in space (typically < 5 Å). nanalysis.com

For a flexible molecule like this compound, NOESY and ROESY experiments are invaluable for:

Determining Relative Stereochemistry: Establishing the orientation of the (dimethylamino)methyl group relative to the protons on the cyclopentanone ring. For instance, a cross-peak between the methylidene protons (-CH2-N) and a specific proton on the cyclopentanone ring would indicate their close spatial arrangement, helping to define the dominant conformation.

Mapping Conformational Preferences: The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between the protons. By analyzing the pattern and strength of these cross-peaks, the preferred conformation (e.g., pseudo-axial vs. pseudo-equatorial substituent) can be deduced. researchgate.net

For small to medium-sized molecules like this compound, ROESY can sometimes be more advantageous than NOESY. This is because the NOE for medium-sized molecules can be close to zero, making detection difficult. The ROE, however, is always positive and does not cross through zero, making it a more reliable choice for molecules in this size range. blogspot.comcolumbia.edu

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Assignment of this compound

Irradiated Protons (Group 1)Observed Protons (Group 2)Implied ProximityConformational Insight
N(CH₃)₂-CH₂-NStrongConfirms connectivity and local structure.
-CH₂-NH-2 (on cyclopentanone ring)StrongConfirms substituent position.
-CH₂-NH-5 (cis)MediumSuggests a folded conformation, possible pseudo-axial orientation.
-CH₂-NH-3 (trans)Weak/AbsentSuggests a more extended conformation or pseudo-equatorial orientation.

Dynamic NMR Studies for Intramolecular Rotations

Dynamic NMR (DNMR) refers to the study of chemical exchange processes that occur on the NMR timescale. libretexts.org For this compound, several dynamic processes can be investigated using variable-temperature (VT) NMR experiments:

Ring Inversion: The interconversion between different envelope and half-chair conformations of the cyclopentanone ring.

Restricted Rotation: Rotation around the C2-C(H₂) and C(H₂)-N bonds can be hindered. Particularly, rotation around the C-N bond in the related N,N-dimethylacetamide is known to be restricted, leading to distinct signals for the two methyl groups at low temperatures. libretexts.org A similar effect could be observable for the title compound.

At high temperatures, if the rate of exchange is fast on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the exchange rate slows down. At the coalescence temperature, the signals broaden significantly. Upon further cooling, if the exchange is slow enough, separate signals for the individual conformers or rotamers can be observed. libretexts.org Analyzing the line shapes at different temperatures allows for the calculation of the activation barriers (ΔG‡, ΔH‡, and ΔS‡) for these intramolecular rotations. nih.gov

Quantitative NMR for Reaction Monitoring and Product Ratios

Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in a mixture without the need for identical standards, as the signal intensity is directly proportional to the number of contributing nuclei. northwestern.edu This makes it an excellent tool for monitoring chemical reactions in real-time. rptu.denih.gov

This compound is synthesized via the Mannich reaction, which involves the aminoalkylation of an acidic proton of cyclopentanone using formaldehyde (B43269) and dimethylamine (B145610) (or its hydrochloride salt). oc-praktikum.de qNMR can be employed to monitor the progress of this reaction directly in the reaction vessel. By integrating the signals of specific protons corresponding to the reactant (cyclopentanone), the intermediate, and the final product, one can obtain a kinetic profile of the reaction. ncsu.edu

Key aspects of qNMR for monitoring the synthesis include:

Reactant Consumption: The decrease in the integral of the α-protons of cyclopentanone.

Product Formation: The increase in the integrals of the newly formed methylene (B1212753) bridge protons (-CH₂-N) and the N-methyl protons of the product.

Byproduct Identification: Identification and quantification of any side products.

This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurities. ncsu.eduresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Data for this compound Hydrochloride (based on cyclohexanone (B45756) analog)

Assignment¹H NMR (δ ppm) - Inferred¹³C NMR (δ ppm) - Inferred
C=O-~215
-CH₂-N2.8 - 3.2~57
N(CH₃)₂2.5 - 2.8~42
CH (α to C=O)2.4 - 2.7~47
Ring CH₂1.5 - 2.420 - 40

Note: Chemical shifts are inferred from data for the analogous 2-[(dimethylamino)methyl]cyclohexanone hydrochloride and general values for substituted cyclopentanones. oc-praktikum.denih.gov Actual values may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint, offering valuable information about functional groups, bonding, and conformation. ksu.edu.satriprinceton.org

Analysis of Characteristic Absorption Bands

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups.

Carbonyl (C=O) Stretching: This is one of the most intense and diagnostic bands in the IR spectrum. For a five-membered ring ketone, the C=O stretching frequency is typically higher than that of an acyclic or six-membered ring ketone due to increased ring strain. It is expected to appear around 1740-1750 cm⁻¹. acs.org The position of this band is sensitive to the local environment, including conformation and intermolecular interactions.

C-H Stretching: Aliphatic C-H stretching vibrations from the cyclopentanone ring and the (dimethylamino)methyl group are expected in the 2850-3000 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the tertiary amine typically appears in the 1250-1020 cm⁻¹ range.

CH₂ Bending: The scissoring vibration of the methylene groups will be observed around 1465 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound (Inferred)

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Method
C=O stretch (Ketone)1740 - 1750IR (strong), Raman (medium)
C-H stretch (aliphatic)2850 - 3000IR (medium), Raman (strong)
CH₂ bend (scissoring)~1465IR (medium)
C-N stretch (tertiary amine)1250 - 1020IR (medium-weak)

Note: Wavenumbers are inferred from typical values for cyclopentanones and aminoketones. nist.govbohrium.com

Hydrogen Bonding and Intermolecular Interaction Manifestations

While this compound itself cannot act as a hydrogen bond donor, the nitrogen atom and the carbonyl oxygen are both hydrogen bond acceptors. In protic solvents or in the presence of its hydrochloride salt, hydrogen bonding can significantly affect the vibrational spectrum.

Effect on C=O Stretch: Hydrogen bonding to the carbonyl oxygen atom typically causes a red shift (shift to lower frequency) of the C=O stretching band. The magnitude of this shift can provide information about the strength of the hydrogen bond.

Intermolecular Interactions: The molecule contains both a polar ketone group and a basic amine group, allowing for dipole-dipole interactions. In the solid state or in concentrated solutions, these interactions can lead to broadening or splitting of vibrational bands. youtube.com The presence of the tertiary amine group also allows for the formation of a hydrochloride salt. In the IR spectrum of the salt, a broad absorption band for the N⁺-H stretch would be expected, typically in the 3100-2500 cm⁻¹ region. oc-praktikum.de

Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, making it a good complement to IR for analyzing the hydrocarbon backbone of the molecule. nih.gov Temperature-dependent vibrational spectroscopy could also be used to study conformational changes, as different conformers may exhibit slightly different vibrational frequencies.

X-ray Crystallography for Solid-State Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering a detailed view of molecular conformation and how molecules pack together in the solid state.

Elucidation of Crystal Structures of Salts or Co-crystals

While the crystal structure of the free base of this compound is not extensively reported in publicly accessible literature, studies on its hydrochloride salt, this compound hydrochloride, provide valuable structural data. The formation of a salt is a common strategy to obtain crystalline material suitable for X-ray diffraction analysis.

In a representative crystal structure of a related aminomethyl-substituted cyclopentanone derivative salt, the cyclopentanone ring typically adopts an envelope or twist conformation to minimize steric strain. The protonated dimethylamino group plays a crucial role in the crystal lattice, forming strong charge-assisted hydrogen bonds.

Table 1: Illustrative Crystallographic Data for a Substituted Cyclopentanone Amine Salt

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.54
c (Å) 14.67
β (°) 98.5
Z 4

Note: This data is representative of a related structural class and serves for illustrative purposes.

Intermolecular Interactions and Supramolecular Assembly

These primary hydrogen bonds act as the principal organizing force, often leading to the formation of one-dimensional chains or two-dimensional sheets. Weaker C-H···O interactions, involving the hydrogen atoms of the cyclopentanone ring and the carbonyl oxygen, can further link these primary motifs into a stable three-dimensional architecture. The packing is also influenced by van der Waals forces between the aliphatic portions of the molecules.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound (C₈H₁₅NO), the theoretical exact mass of its protonated molecular ion [M+H]⁺ can be calculated.

Table 2: HRMS Data for Protonated this compound

Ion Formula Calculated m/z

An experimentally determined m/z value that matches this calculated value to within a few parts per million (ppm) would confirm the elemental formula of the compound, lending strong support to its proposed identity.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion or a protonated adduct) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide information about the structural subunits of the molecule.

For the [M+H]⁺ ion of this compound (m/z 142.1), a characteristic fragmentation pathway is the cleavage of the C-C bond between the cyclopentanone ring and the aminomethyl side chain. This would lead to the formation of a stable iminium ion.

A plausible major fragmentation pathway would involve the loss of the dimethylaminomethyl group as a radical, followed by rearrangement, or more commonly, the formation of the dimethyliminium ion through cleavage. A key fragment observed would be the dimethyliminium ion, [CH₂=N(CH₃)₂]⁺, at m/z 58.0651. The detection of this fragment is a strong indicator of the presence of the (dimethylamino)methyl substructure within the molecule.

Table 3: Key Predicted MS/MS Fragments for [C₈H₁₆NO]⁺

Fragment Ion Formula Calculated m/z Proposed Structure
[C₄H₈N]⁺ 70.0651 Dimethyliminium ion

The analysis of these fragment ions allows for the confident identification of the different structural components of this compound.

Theoretical and Computational Chemistry Studies of 2 Dimethylamino Methyl Cyclopentanone

Quantum Chemical Calculations of Electronic Structure and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.netnih.gov

In a molecule like 2-[(Dimethylamino)methyl]cyclopentanone, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group, due to the presence of its lone pair of electrons. The LUMO is anticipated to be centered around the carbonyl group, specifically on the carbon-oxygen π* antibonding orbital. This distribution suggests that the nitrogen atom is the primary site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

ParameterRepresentative Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap (ΔE)~ 6.0 eV

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interactions. The MEP map uses a color scale to represent different potential values on the electron density surface. Red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. wikimedia.orgresearchgate.net

For this compound, the MEP surface would show a region of intense negative potential (red) around the carbonyl oxygen and the nitrogen of the dimethylamino group, highlighting their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the methyl groups and the cyclopentanone (B42830) ring, with a particularly electrophilic site at the carbonyl carbon.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability and intramolecular bonding. wisc.eduresearchgate.net

In this compound, a significant interaction is expected between the lone pair of the nitrogen atom (n) and the antibonding orbital of the C-C bond adjacent to the carbonyl group (σ* C-C). This hyperconjugative interaction contributes to the stabilization of the molecule. NBO analysis also quantifies the natural atomic charges, providing a more detailed view of the charge distribution than MEP analysis alone.

The following table presents hypothetical NBO analysis data for key atoms in this compound, based on general principles and data from related molecules.

AtomNatural Charge (e)
Carbonyl Oxygen (O)~ -0.60
Carbonyl Carbon (C)~ +0.50
Nitrogen (N)~ -0.45

Conformational Analysis using Molecular Mechanics and Quantum Methods

The flexibility of the cyclopentanone ring and the rotational freedom of the substituent give rise to multiple possible conformations for this compound. Conformational analysis aims to identify the most stable arrangements of the atoms in space, which correspond to energy minima on the potential energy surface. nih.govbohrium.com

The cyclopentanone ring is not planar and exists in puckered conformations to relieve ring strain. The two most common puckered forms are the envelope and twist conformations. nih.govdigitellinc.com The potential energy surface (PES) of cyclopentanone itself has been studied, revealing the energetic pathways for interconversion between these forms. nih.gov For this compound, the PES becomes more complex due to the presence of the substituent.

Computational methods can map this multi-dimensional PES by systematically varying the key dihedral angles that define the ring puckering and the orientation of the dimethylaminomethyl group relative to the ring. This mapping allows for the identification of all possible stable and transition state structures.

Through the exploration of the potential energy surface, computational calculations can identify the geometries that correspond to both global (most stable) and local energy minima. For this compound, the relative energies of these conformers will be influenced by a combination of factors, including steric hindrance between the substituent and the ring, and potential intramolecular hydrogen bonding between the amine and the carbonyl group.

The global minimum conformation is likely to be one where the bulky dimethylaminomethyl group occupies a pseudo-equatorial position to minimize steric interactions. The orientation of the dimethylamino group will also be critical, with conformations allowing for favorable intramolecular interactions being lower in energy.

The table below provides a hypothetical summary of the relative energies of possible conformers, as would be determined by computational studies.

Conformer DescriptionRelative Energy (kcal/mol)Population at 298 K (%)
Equatorial-Twist (Global Minimum)0.00~ 75%
Axial-Twist~ 1.5~ 15%
Equatorial-Envelope~ 2.0~ 10%

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational transition state modeling is a powerful tool for understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, these methods can illuminate the pathways of its formation and subsequent reactions.

The formation of this compound is a classic example of the Mannich reaction. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on the alpha-carbon of a carbonyl compound. researchgate.net The generally accepted mechanism for the Mannich reaction begins with the formation of an iminium ion from a secondary amine (dimethylamine) and a non-enolizable aldehyde (formaldehyde), followed by the attack of the enol or enolate of the ketone (cyclopentanone) on the iminium ion. researchgate.netmit.edu

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in mapping the potential energy surface of this reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be constructed. The activation barrier, which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate.

Illustrative Data Table for a Hypothetical Mannich Reaction Pathway:

The following table is a hypothetical representation of calculated activation energies for the key steps in the formation of this compound, as would be determined by DFT calculations.

Reaction StepTransition StateCalculated Activation Energy (kcal/mol)
Formation of the Iminium IonTS110-15
Enolization of CyclopentanoneTS218-25
C-C Bond Formation (Enol attacking Iminium Ion)TS312-18

Note: The values in this table are illustrative and based on typical ranges for similar reactions. Actual values would require specific quantum mechanical calculations for this exact system.

The solvent in which a reaction is conducted can have a profound impact on its mechanism and kinetics. frontiersin.org Computational models can account for these solvation effects in two primary ways: explicit and implicit solvation models.

An explicit solvation model involves including a number of solvent molecules directly in the computational simulation. mdpi.comnih.gov This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in stabilizing transition states or intermediates. mdpi.com For instance, in the Mannich reaction, protic solvents can play a key role in the formation of the iminium ion and the enol.

An implicit solvation model , such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. frontiersin.org This method is computationally less expensive and is effective at capturing the bulk electrostatic effects of the solvent on the reacting molecules. frontiersin.orgmdpi.com The choice of solvation model can significantly influence the calculated activation barriers and the relative energies of intermediates. frontiersin.org Studies on amino acids and other charged species have highlighted the importance of selecting an appropriate solvation model to achieve accurate pKa predictions and reaction energetics. frontiersin.orgnih.govmdpi.com

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, also known as ab initio methods, can predict various spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR chemical shifts. unimelb.edu.au The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen level of theory (functional and basis set) and the inclusion of solvent effects.

Illustrative Data Table of Predicted vs. Experimental NMR Chemical Shifts:

This table provides a hypothetical comparison of predicted and experimental NMR data for key atoms in this compound.

AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Hypothetical Experimental ¹H Chemical Shift (ppm)
Carbonyl C~215-220Data not available--
α-C (CH)~55-60Data not available~2.5-3.0Data not available
N-CH₂~50-55Data not available~2.3-2.8Data not available
N-(CH₃)₂~40-45Data not available~2.2-2.6Data not available

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, aiding in the identification of functional groups.

Applications of 2 Dimethylamino Methyl Cyclopentanone in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and bifunctional nature of 2-[(dimethylamino)methyl]cyclopentanone make it an attractive starting material for the stereoselective synthesis of intricate molecular architectures. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for a range of chemical transformations.

Precursor for Stereoselective Construction of Functionalized Cyclic Systems

While direct and extensive research on this compound as a precursor for stereoselective constructions is not widely documented, its structural motifs are found in key intermediates for the synthesis of highly functionalized cyclopentane (B165970) derivatives. oregonstate.eduorganic-chemistry.org Chiral cyclopentenones, which can be conceptually derived from precursors like this compound through elimination reactions, are pivotal intermediates in the asymmetric synthesis of natural products and bioactive molecules. acs.org The synthesis of chiral cyclopentenones can be achieved through various methods, including the use of chiral auxiliaries. acs.orgwikipedia.org For instance, D-glucose-derived chiral auxiliaries have been employed in the enantioselective synthesis of cross-conjugated cyclopentenones. nih.gov

The general strategy involves leveraging the existing stereocenter to direct the formation of new stereocenters during subsequent reactions. The amino group can act as an internal directing group or can be transformed into other functionalities, while the ketone provides a handle for a wide array of transformations such as aldol (B89426) reactions, Michael additions, and ring expansions. This positions this compound as a latent precursor for diverse, stereochemically rich cyclopentanoid structures.

Intermediate in Cascade and Domino Reactions

Cascade and domino reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters, are highly efficient strategies for the rapid assembly of molecular complexity. The structure of this compound is well-suited for initiating such reaction cascades. For example, the Mannich reaction itself, which produces this compound, is a classic example of a three-component reaction. researchgate.net

The bifunctionality of this compound allows it to participate in intramolecular reactions, a key feature of many cascade sequences. While specific examples initiating with this exact compound are scarce in the literature, analogous systems demonstrate the principle. For instance, a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed to produce densely functionalized cyclopentanones with high enantioselectivities. nih.gov This process involves a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene-catalyzed intramolecular crossed benzoin (B196080) reaction. nih.gov The structural elements of this compound suggest its potential to be a key component in similar elegantly designed cascade processes for the construction of complex cyclic systems.

Development of Novel Organic Catalysts and Ligands

The field of asymmetric catalysis has been profoundly impacted by the development of chiral organocatalysts and ligands for transition metals. The 2-(aminomethyl)cyclopentanone (B11924733) scaffold is a promising platform for the design of such catalytic species.

Design and Synthesis of Chiral Aminocyclopentanone-Based Organocatalysts

Chiral amines and their derivatives are a cornerstone of organocatalysis. While proline and its derivatives have been extensively studied, there is growing interest in other chiral scaffolds. The rigid cyclopentane framework of this compound, combined with its chiral amine functionality, provides a foundation for developing novel organocatalysts. These catalysts could potentially be applied in a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions. The development of multifunctional chiral phosphines, containing both Lewis basic and Brønsted acidic sites, has proven to be a powerful strategy in designing efficient organocatalysts for reactions like the Morita-Baylis-Hillman reaction. nih.gov This suggests that derivatives of this compound could be functionalized to create similarly effective multifunctional catalysts.

Ligands for Transition Metal-Catalyzed Asymmetric Reactions

The amino group and the ketone's enolizable protons in this compound offer multiple coordination sites for metal ions. By modifying the amino group, for instance, through the introduction of phosphine (B1218219) or other coordinating moieties, it is possible to synthesize a variety of chiral ligands. These ligands could then be complexed with transition metals such as rhodium, palladium, or manganese to create catalysts for asymmetric hydrogenation, C-H functionalization, and other important transformations. thieme-connect.denih.gov For example, chiral tetradentate ligands derived from 1,2-diaminocyclohexane have been successfully used in manganese(I)-catalyzed asymmetric hydrogenation of ketones. nih.govnih.gov The cyclopentane backbone of this compound could offer a different steric and electronic environment, potentially leading to catalysts with novel reactivity and selectivity.

Utility in Materials Science and Chemical Probes

The reactivity of the cyclopentanone (B42830) ring system and its derivatives opens avenues for their application in materials science and as chemical probes.

Derivatives of cyclopentanone are valuable precursors in the synthesis of functional dyes and polymers. For instance, 2,5-bis((dimethylamino)methylene)cyclopentanone, a compound structurally related to the title compound, is a known precursor for the synthesis of ketocyanine dyes. Furthermore, benzylidene cyclopentanone derivatives have been investigated as photoinitiators for two-photon polymerization, a technique used in 3D microfabrication. These examples highlight the potential of the cyclopentanone core in creating photoactive materials.

While there is no direct report of this compound being used as a chemical probe, its structural features suggest potential in this area. Mannich bases of cycloalkanones have been investigated for their cytotoxic properties, indicating their interaction with biological systems. usask.ca The amino group could be functionalized with reporter groups (e.g., fluorophores, biotin) to create probes for studying biological processes or for use in medicinal chemistry applications. nih.gov The cyclopentane scaffold itself is found in various biologically active molecules and drug candidates. google.comnih.gov

Monomer or Intermediate for Polymer Synthesis

There is currently no available research in the public domain that details the use of this compound as a monomer or a direct intermediate in the synthesis of polymers. While the presence of the reactive carbonyl group and the tertiary amine functionality could theoretically allow it to participate in polymerization reactions, such as polycondensation or as a functional monomer in addition polymerization, no studies have been published to demonstrate these applications.

The investigation into its potential as a monomer would require dedicated research to explore its reactivity under various polymerization conditions and to characterize the properties of any resulting polymeric materials.

Components in Supramolecular Chemistry or Sensor Development

The application of this compound in the fields of supramolecular chemistry and sensor development is also not reported in current scientific literature. The molecule contains a hydrogen bond acceptor (the carbonyl oxygen) and a tertiary amine group which could potentially engage in non-covalent interactions, a fundamental aspect of supramolecular chemistry. These features could theoretically be exploited for the design of host-guest systems or self-assembling structures.

Similarly, these functional groups could serve as recognition sites for the development of chemical sensors. The lone pair of electrons on the nitrogen atom and the carbonyl oxygen could interact with specific analytes, leading to a detectable signal. For instance, the development of a curcumin-based fluorescent probe for Hg2+ ion detection has been reported, which also contains dimethylamino functional groups, suggesting the potential utility of such moieties in sensor design. However, specific research employing this compound for these purposes has not been found.

Further research would be necessary to explore the potential of this compound in these advanced applications.

Future Directions and Emerging Research Avenues for 2 Dimethylamino Methyl Cyclopentanone

Sustainable and Green Synthesis Methodologies

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-[(Dimethylamino)methyl]cyclopentanone, a derivative of the classic Mannich reaction, significant opportunities exist to evolve its production towards more sustainable practices.

Exploration of Biocatalytic Routes

Currently, there is a notable absence of published research specifically detailing the biocatalytic synthesis of this compound. This area remains a significant untapped field of inquiry. Future research could focus on identifying or engineering enzymes, such as transaminases or other aminotransferases, that can facilitate the asymmetric synthesis of this compound. A hypothetical biocatalytic approach could involve the enzymatic amination of a suitable cyclopentanone (B42830) precursor, offering a highly selective and environmentally friendly alternative to traditional chemical methods.

Table 1: Hypothetical Biocatalytic Approaches for this compound Synthesis

Enzyme ClassPrecursor MoleculePotential Advantages
TransaminaseCyclopentanone & Dimethylamine (B145610)High enantioselectivity, mild reaction conditions
Mannich-base-forming AldolaseCyclopentanone, Formaldehyde (B43269), DimethylamineOne-pot synthesis, aqueous medium
Engineered Cytochrome P450Functionalized Cyclopentane (B165970)Regioselective amination

This table is illustrative and represents potential research directions, as specific enzymatic routes for this compound are not yet established in the literature.

Solvent-Free and Flow Chemistry Applications

The application of solvent-free and flow chemistry techniques to the synthesis of this compound is another promising yet underexplored area. While the Mannich reaction, in general, has been adapted to green conditions such as using water as a solvent or solvent-free protocols, specific studies on this cyclopentanone derivative are lacking. cymitquimica.com Future work could involve the development of a continuous flow process for the Mannich reaction of cyclopentanone, formaldehyde, and dimethylamine. This would offer benefits such as improved heat and mass transfer, enhanced safety, and the potential for process automation.

Integration with Automated Synthesis and Machine Learning Approaches

The intersection of automated synthesis and machine learning with the production and study of this compound is a frontier yet to be crossed. Automated synthesis platforms could be employed to rapidly screen reaction conditions for its synthesis, optimizing yield and purity. Furthermore, machine learning algorithms could be trained on data from related Mannich reactions to predict optimal conditions or even to propose novel synthetic routes. At present, no specific applications of these technologies to this compound have been documented.

Discovery of Novel Reactivity and Transformation Pathways

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound itself is a field awaiting detailed investigation. As a β-amino ketone, it possesses two key functional groups that can be targeted for further transformations. Future research could explore, for instance, the stereoselective reduction of the ketone to form chiral amino alcohols, which are valuable building blocks in medicinal chemistry. Additionally, the dimethylamino group could be quaternized to form ammonium (B1175870) salts with potential applications as phase-transfer catalysts or ionic liquids. The exploration of its use in multicomponent reactions beyond the initial Mannich synthesis is also a viable and unexplored avenue.

Advanced Computational Design for Property Prediction and Targeted Synthesis

Table 2: Potential Computational Studies on this compound

Computational MethodResearch GoalPotential Outcome
Density Functional Theory (DFT)Elucidate electronic structure and reactivityPrediction of reactive sites and reaction mechanisms
Molecular Dynamics (MD)Simulate behavior in different solventsUnderstanding of solvation effects on reactivity
Quantitative Structure-Activity Relationship (QSAR)Predict biological activity of derivativesDesign of new bioactive molecules based on its scaffold
Virtual ScreeningIdentify potential biological targetsDiscovery of new applications in medicinal chemistry

This table outlines prospective computational research, as dedicated studies on this compound are not currently published.

Q & A

(Basic) What are the optimal synthetic routes for 2-[(Dimethylamino)methyl]cyclopentanone, and what are the critical reaction parameters to control?

The synthesis typically involves a Mannich reaction or reductive amination of cyclopentanone with dimethylamine derivatives. Key parameters include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions like over-alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Catalyst use : Acidic catalysts (e.g., HCl) facilitate imine formation in Mannich reactions, while NaBH₄ may be used for reductive amination .
  • Purification : Distillation at 139–145°C (based on analogs like 2-methylcyclopentanone) ensures removal of unreacted precursors .

(Basic) How can common impurities (e.g., unreacted cyclopentanone or dimethylamine derivatives) be identified and separated during synthesis?

  • Analytical methods :
    • GC-MS : Detects residual cyclopentanone (retention time ~8–10 min) and dimethylamine byproducts via fragmentation patterns .
    • NMR : Distinct methylene proton signals (δ 2.3–2.8 ppm) confirm the dimethylamino group, while ketone protons (δ 2.1 ppm) indicate unreacted cyclopentanone .
  • Separation techniques :
    • Fractional distillation (bp 139–145°C) isolates the product from lower-boiling impurities .
    • Column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts .

(Advanced) How does stereochemistry at the cyclopentanone ring influence the biological activity of related compounds?

Structural analogs like 2-heterocyclomethyl-5-diphenylmethylenecyclopentanone show that substituent orientation affects binding to biological targets:

  • Cis vs. trans configurations : Cis-substituted derivatives exhibit higher cytotoxicity due to improved hydrophobic interactions with enzyme active sites .
  • Substituent bulkiness : Bulky groups (e.g., morpholinyl) reduce activity, suggesting steric hindrance limits target engagement .
  • Data-driven optimization : Replace dimethylamino with piperazinyl or imidazolyl groups to balance electronic and steric effects (Table 1, ).

(Advanced) What computational methods predict the reactivity of the dimethylamino group in cyclopentanone derivatives?

  • Quantum chemical calculations : DFT studies (e.g., B3LYP/6-31G*) model electron density shifts, revealing nucleophilic sites at the amine nitrogen .
  • QSPR models : Correlate Hammett σ values of substituents with reaction rates in Mannich-type condensations .
  • Molecular dynamics : Simulate solvent effects on protonation states of the dimethylamino group, critical for pH-dependent reactivity .

(Advanced) How can contradictions in reported biological activities of analogs be resolved through structural optimization?

Discrepancies often arise from variations in assay conditions or substituent effects. Strategies include:

  • Systematic SAR studies : Test derivatives with incremental modifications (e.g., fluorophenyl instead of phenyl) to isolate electronic contributions .
  • Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-specific effects .
  • Meta-analysis : Aggregate data from analogs like 2-(1-cyclopentenyl)-2-[2-(dimethylamino)ethyl]-5-benzylidenecyclopentanone to identify trends in cytotoxicity .

(Basic) What spectroscopic techniques confirm the structural integrity of this compound?

  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (C-N stretch of dimethylamino) .
  • ¹³C NMR : Signals at δ 210–215 ppm (cyclopentanone carbonyl) and δ 45–50 ppm (N-methyl carbons) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 156.2 (calculated for C₈H₁₅NO) with fragmentation at the C-N bond .

(Advanced) What strategies mitigate instability of the dimethylamino group under acidic or oxidative conditions?

  • Protective groups : Use Boc (tert-butyloxycarbonyl) to shield the amine during reactions, followed by deprotection with TFA .
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent protonation-induced degradation .
  • Antioxidants : Add BHT (butylated hydroxytoluene) to storage solutions to inhibit oxidation .

(Advanced) How can the compound’s role as a synthon for bioactive molecules be expanded?

  • Functionalization : Introduce thiol or carbamide groups via nucleophilic substitution at the ketone position (e.g., using thiourea or carbodiimides) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids generate diarylmethylene derivatives for anticancer screening .
  • Hybrid molecules : Conjugate with chroman-4-one scaffolds to enhance dual-targeting activity (e.g., kinase and tubulin inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.